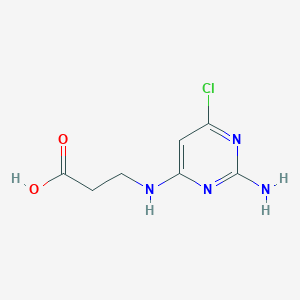
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid typically involves the selective displacement of chloride at the C4 position of the pyrimidine ring. One common method involves the reaction of tert-butyl N-(3-aminophenyl) carbamate with a suitable pyrimidine derivative to yield the intermediate product. This intermediate is then reacted with another substrate, such as 4-(2-methoxyethoxy)aniline, to obtain the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom at the C6 position can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide synthesis, thereby exerting antiviral or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid: Similar structure but lacks the additional amino group.
2-Amino-4-chloropyrimidin-6-ylamino)propanoic acid: Similar structure but with different positioning of the chlorine and amino groups.
Uniqueness
3-(2-Amino-6-chloropyrimidin-4-ylamino)propanoic acid is unique due to its specific arrangement of functional groups, which can result in distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C7H9ClN4O2 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
3-[(2-amino-6-chloropyrimidin-4-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H9ClN4O2/c8-4-3-5(12-7(9)11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H3,9,10,11,12) |
InChI Key |
LHTVHBUNWKHINO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















